Comparative Inhibition of Ecto-5'-Nucleotidase (CD73): A Benchmark for Cancer Immunotherapy Research
4-Bromo-N-(2-ethoxyphenyl)benzamide inhibits rat ecto-5'-nucleotidase with an IC50 of 40.1 μM (4.01E+4 nM) [1]. This is significantly less potent than a more optimized benzamide derivative, BDBM50561938, which inhibits the human enzyme with an IC50 of 320 nM [2]. While 4-bromo-N-(2-ethoxyphenyl)benzamide is not a potent CD73 inhibitor, its moderate activity provides a useful benchmark for SAR studies in this emerging target class.
| Evidence Dimension | Inhibition of ecto-5'-nucleotidase |
|---|---|
| Target Compound Data | IC50: 40.1 μM (4.01E+4 nM) |
| Comparator Or Baseline | BDBM50561938 (a potent benzamide derivative) |
| Quantified Difference | The comparator is >100-fold more potent. |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells (target); human ecto-5'-nucleotidase expressed in COS7 cell membranes (comparator) |
Why This Matters
Identifies this compound as a negative control or a starting point for medicinal chemistry optimization, not a potent lead, for projects targeting CD73.
- [1] BindingDB. BDBM50437934 (CHEMBL2408702). View Source
- [2] BindingDB. BDBM50561938 (CHEMBL4746633). View Source
